Indapamide hemihydrate

Catalog No.
S530602
CAS No.
180004-24-4
M.F
C51H64
M. Wt
677.07
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Indapamide hemihydrate

CAS Number

180004-24-4

Product Name

Indapamide hemihydrate

IUPAC Name

4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide;hydrate

Molecular Formula

C51H64

Molecular Weight

677.07

InChI

InChI=1S/2C16H16ClN3O3S.H2O/c2*1-10-8-11-4-2-3-5-14(11)20(10)19-16(21)12-6-7-13(17)15(9-12)24(18,22)23;/h2*2-7,9-10H,8H2,1H3,(H,19,21)(H2,18,22,23);1H2

InChI Key

XIOIJYRXFJJOQC-UHFFFAOYSA-N

SMILES

CC1CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N.CC1CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N.O

Solubility

Soluble in DMSO

Synonyms

Indapamide hemihydrate; Indapamide hydrate; D06401; Tenaxil; UNII-W0LY35K007;

Description

The exact mass of the compound Indapamide hemihydrate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Indapamide hemihydrate is a thiazide-like diuretic primarily used in the management of hypertension and edema associated with congestive heart failure. It is chemically characterized by the formula C16H16ClN3O3SC_{16}H_{16}ClN_{3}O_{3}S and has a molar mass of approximately 365.83 g/mol. The compound is known for its ability to enhance renal excretion of sodium and water, thereby reducing blood volume and lowering blood pressure. Indapamide hemihydrate is often preferred due to its long half-life, which allows for once-daily dosing, making it convenient for patients .

Indapamide undergoes various metabolic transformations primarily in the liver. The main metabolic pathways include:

  • Hydroxylation: Indapamide is hydroxylated by cytochrome P450 enzymes, particularly CYP3A4, producing several metabolites.
  • Dehydrogenation: This reaction leads to the formation of metabolites such as M5 and M4.
  • Epoxidation: An unstable epoxide intermediate can form, which may further undergo dihydroxylation or glutathione conjugation, resulting in additional metabolites like M6 and M7 .

The elimination of indapamide occurs through renal (60-70%) and fecal (16-23%) pathways, with a significant portion being metabolized before excretion .

Indapamide exhibits its pharmacological effects primarily through inhibition of sodium reabsorption in the kidneys, which leads to increased urine output. This diuretic action results in a decrease in blood pressure and reduction of fluid overload in patients with heart failure. Additionally, indapamide has been shown to possess vasodilatory properties, contributing further to its antihypertensive effects . Clinical studies indicate that indapamide can also reduce the risk of cardiovascular events, such as strokes, particularly in older adults with hypertension .

Indapamide can be synthesized through several chemical pathways involving reactions such as:

  • Formation of the Indoline Moiety: The synthesis typically begins with the formation of an indoline structure, which is crucial for its biological activity.
  • Sulfonamide Formation: The introduction of a sulfonamide group is essential for imparting diuretic properties.
  • Crystallization: Indapamide hemihydrate is obtained through crystallization processes that yield the hemihydrate form, which is more stable and bioavailable than other forms .

These synthetic routes ensure that the final product maintains its efficacy and stability as a pharmaceutical agent.

Indapamide hemihydrate is primarily utilized in:

  • Hypertension Management: It serves as a first-line treatment for essential hypertension.
  • Edema Treatment: It is effective in reducing fluid retention associated with heart failure or other conditions.
  • Combination Therapy: Indapamide is often used in conjunction with other antihypertensive agents to enhance therapeutic efficacy .

The drug's ability to lower blood pressure without significant electrolyte disturbances makes it a favorable option among diuretics.

Indapamide may interact with various medications, leading to altered pharmacokinetics or increased risk of adverse effects. Notable interactions include:

  • Lithium: Co-administration can lead to increased lithium levels due to reduced renal clearance.
  • Other Diuretics: Concurrent use with other diuretics may exacerbate electrolyte imbalances, particularly hypokalemia.
  • Antihypertensives: When combined with other antihypertensive agents (e.g., beta-blockers, ACE inhibitors), careful monitoring is necessary to avoid excessive blood pressure reduction .

Clinical studies have also shown that indapamide can enhance the antihypertensive effects of other medications without significantly increasing adverse reactions when used appropriately.

Indapamide belongs to the class of thiazide-like diuretics. Here are some similar compounds along with their unique characteristics:

Compound NameChemical StructureUnique Features
HydrochlorothiazideC7H8ClN3O4SC_{7}H_{8}ClN_{3}O_{4}STraditional thiazide; more potent but higher risk of hypokalemia.
ChlorthalidoneC14H10ClN3O4SC_{14}H_{10}ClN_{3}O_{4}SLonger half-life than hydrochlorothiazide; effective for hypertension.
MetolazoneC10H10ClN3O4C_{10}H_{10}ClN_{3}O_{4}Often used in combination with loop diuretics; effective for resistant edema.

Indapamide's unique profile includes its favorable pharmacokinetics, reduced incidence of electrolyte disturbances compared to traditional thiazides, and effectiveness in older populations at risk for cardiovascular events .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Indapamide hemihydrate

Dates

Modify: 2023-07-15
1: Antovska P, Ugarkovic S, Petruševski G, Stefanova B, Manchevska B, Petkovska

Explore Compound Types